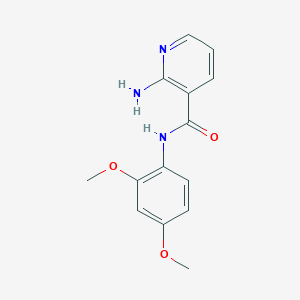

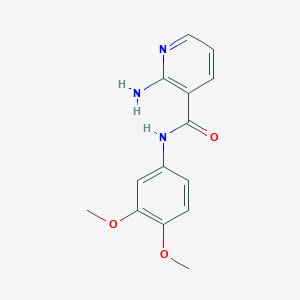

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2-aminopyridine . 2-Aminopyridine is an organic compound with the formula H2NC5H4N. It is one of three isomeric aminopyridines and is a colorless solid that is used in the production of various drugs .

Synthesis Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis

The molecular structure of 2-aminopyridine, a related compound, is H2NC5H4N . It is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules .Chemical Reactions Analysis

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .Physical And Chemical Properties Analysis

2-Aminopyridine is a colorless solid with a melting point of 59 to 60 °C and a boiling point of 210 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis and evaluation of pyridine derivatives have gained attention due to their potential as antimicrobial agents . In the case of our compound, it demonstrates good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans. Notably, compounds 12a and 15 exhibit the highest inhibition zones, with maximal activity against B. mycoides and C. albicans, respectively.

Fluorescent Labeling and Sensing

2-Aminopyridine (2AP) and its derivatives serve as excellent fluorescent labels for various applications. Researchers have used 2AP for oligosaccharide detection, chromatographic separation, and mass spectrometric analysis . Additionally, the compound’s fluorescence properties make it a candidate for molecular sensing.

Polymerization Monitoring

The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives find utility as fluorescent sensors for monitoring free-radical, thiol-ene, and cationic polymerization progress . Their ability to track polymerization reactions makes them valuable tools in polymer science.

Anti-HIV Activity

Indole derivatives containing pyridine moieties have been explored for their biological potential. Our compound, with its unique structure, could be investigated for anti-HIV activity. Researchers have previously synthesized related compounds and screened them against HIV-1 and HIV-2 strains .

Drug Discovery and Medicinal Chemistry

Given the prevalence of pyridine scaffolds in approved drugs, exploring the compound’s potential in drug discovery and medicinal chemistry is promising. Structural modifications could lead to novel drug candidates.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit bcr-abl and hdac1 . These proteins play crucial roles in cell proliferation and gene expression, respectively .

Mode of Action

For instance, similar compounds have been shown to inhibit the activity of Bcr-Abl and HDAC1 , which could lead to decreased cell proliferation and altered gene expression.

Biochemical Pathways

The inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell cycle regulation and gene expression .

Result of Action

The inhibition of bcr-abl and hdac1 could potentially lead to decreased cell proliferation and altered gene expression .

Eigenschaften

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRNBNGYHGNQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497267.png)

![2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497272.png)

![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide](/img/structure/B6497278.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497283.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497295.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)

![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)

![1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497313.png)

![1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497321.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)